molecular formula C15H12BrClN2O3 B4303918 3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole

Cat. No. B4303918
M. Wt: 383.62 g/mol
InChI Key: NDXCTZZEEIXNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been the subject of extensive research due to its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole is not well understood. However, it is thought that the compound may interact with metal ions through coordination bonds, leading to the observed fluorescence.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be non-toxic to cells at low concentrations, indicating its potential for use in biological applications.

Advantages and Limitations for Lab Experiments

One advantage of 3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole is its selectivity for copper ions, which makes it a useful tool for studying the role of copper in biological systems. However, one limitation is its relatively low fluorescence intensity, which may limit its sensitivity for certain applications.

Future Directions

There are several potential future directions for research on 3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole. One area of interest is the development of more sensitive fluorescent probes for metal ions, which could be useful for studying the role of metals in biological systems. Another direction is the exploration of the potential biological activities of this compound, which could lead to the development of new drugs or therapeutic agents. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Scientific Research Applications

3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. It has been shown that this compound can selectively bind to copper ions and emit fluorescence, making it a promising candidate for use in biological imaging and sensing.

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O3/c1-8-7-10(17)3-4-11(8)20-9(2)15-18-14(19-22-15)12-5-6-13(16)21-12/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXCTZZEEIXNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole

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